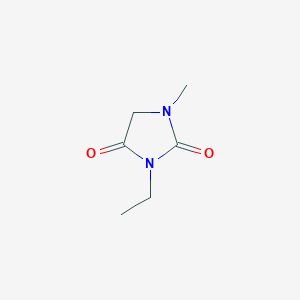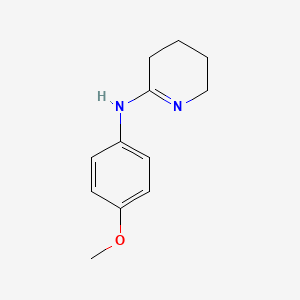
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is an organic compound that belongs to the class of amines It features a tetrahydropyridine ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable precursor that forms the tetrahydropyridine ring. One common method is the reductive amination of 4-methoxyphenylacetone with ammonia or an amine source under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(4-methoxyphenyl)-pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)pyridine: Similar structure but lacks the tetrahydropyridine ring.
N-(4-methoxyphenyl)tetrahydroisoquinoline: Contains a different ring system but shares the methoxyphenyl group.
N-(4-methoxyphenyl)aniline: Lacks the tetrahydropyridine ring but has the same aromatic substitution pattern.
Uniqueness
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67997-78-8 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
Clave InChI |
DJEQMZGICCKMNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


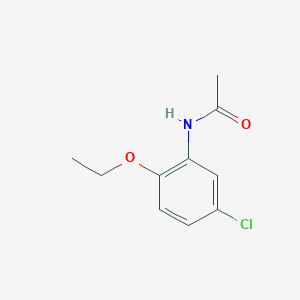
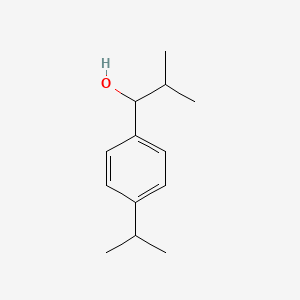
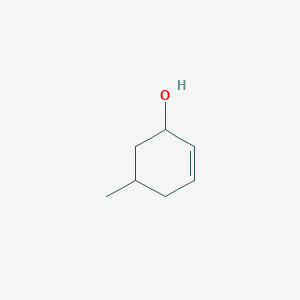
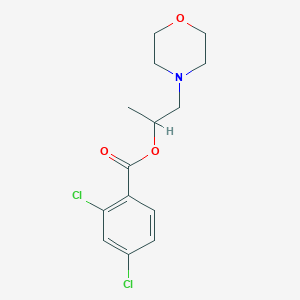
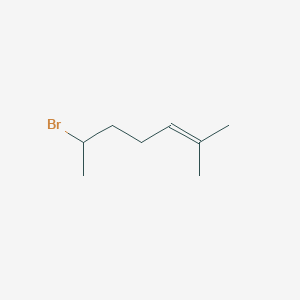
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)


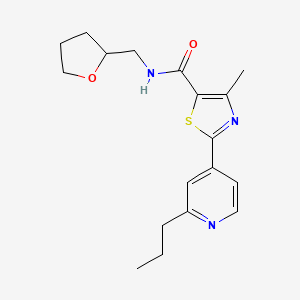
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
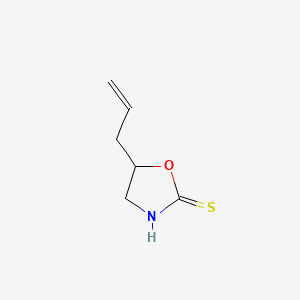
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
